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Compound of Interest |

1-Bromo-4-(chloromethyl)-2,5-
Compound Name:

dimethoxybenzene
CAS No.: 446831-24-9
Cat. No.: B2835748

Get Quote

Executive Summary

Dimethoxybenzenes (DMBSs) represent a critical class of electron-rich aromatic building blocks
in organic synthesis, medicinal chemistry, and materials science. The three isomers—1,2-
dimethoxybenzene (Veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene—exhibit
distinct electronic landscapes that dictate their specific utility. While 1,2-DMB serves as a
primary scaffold for isoquinoline alkaloids and pharmaceuticals (e.g., Verapamil), 1,4-DMB has
emerged as a high-potential redox shuttle for overcharge protection in lithium-ion batteries due
to its reversible oxidation potential. This guide provides a rigorous technical analysis of these
derivatives, detailing their reactivity profiles, metabolic pathways, and electrochemical
behaviors, supported by validated experimental protocols.

Part 1: Structural & Electronic Fundamentals

The regiochemistry of electrophilic aromatic substitution (EAS) in DMBs is governed by the
synergistic or competitive directing effects of the two methoxy groups. The methoxy group is a
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strong

-donor (activator) and an ortho/para director.[1]

Comparative Physicochemical Profile

1,2-
" 1,3- 1,4-
Property Dimethoxybenzene . .
Dimethoxybenzene Dimethoxybenzene
(Veratrole)
CAS Number 91-16-7 151-10-0 150-78-7
Boiling Point 206-207 °C 217 °C 213 °C
Melting Point 22.5°C -52 °C 56 °C
Competitive

Electronic Effect

Synergistic activation
at C4/C5.

activation. C4 is highly
activated; C2 is

sterically hindered.

Symmetric activation.
All unsubstituted

positions equivalent.

Primary Utility

API Synthesis
(Verapamil,

Papaverine)

Resorcinol chemistry,

polymer synthesis

Redox shuttles, Liquid
Crystals

Reactivity & Regioselectivity Map

The following diagram illustrates the preferred sites for electrophilic attack based on electronic

density and steric hindrance.
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Caption: Regioselectivity map showing preferred electrophilic attack sites for DMB isomers.

Part 2: Synthetic Utility & Protocol

1,2-Dimethoxybenzene is a ubiquitous starting material for the synthesis of 3,4-
dimethoxybenzaldehyde (Veratraldehyde) via the Vilsmeier-Haack reaction. This conversion is
critical in the synthesis of L-DOPA and other catecholamine derivatives.

Protocol 1: Vilsmeier-Haack Formylation of 1,2-
Dimethoxybenzene

Objective: Regioselective synthesis of 3,4-dimethoxybenzaldehyde. Mechanism: Formation of
a chloroiminium ion (Vilsmeier reagent) followed by EAS and hydrolysis.[2]
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Reagents:

1,2-Dimethoxybenzene (1.0 eq)

Phosphorus Oxychloride (

, 1.2 eq)

N,N-Dimethylformamide (DMF, 1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Saturated Sodium Acetate (
) solution

Step-by-Step Methodology:

Reagent Formation: In a flame-dried round-bottom flask under

atmosphere, cool DMF (1.5 eq) to 0°C. Add

(1.2 eq) dropwise over 15 minutes. The solution will turn pale yellow/viscous as the
chloroiminium salt forms. Stir for 30 minutes at 0°C.

o Substrate Addition: Dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous DCM (2
mL/mmol). Add this solution dropwise to the Vilsmeier reagent at 0°C.

o Reaction: Allow the mixture to warm to room temperature, then reflux (40°C for DCM, 80°C
for DCE) for 4—6 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc
8:2).

e Hydrolysis: Cool the reaction mixture to 0°C. Quench carefully by pouring into crushed ice
containing saturated aqueous NaOAc. Stir vigorously for 1 hour to hydrolyze the
intermediate iminium salt to the aldehyde.

o Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated

, water, and brine. Dry over anhydrous
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and concentrate in vacuo.

 Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica

gel, Hexane/EtOAc gradient).

Part 3: Pharmaceutical Applications &
Metabolism[3][4][5]

In drug discovery, the methoxy group acts as a bioisostere for alkyl groups but introduces
specific metabolic liabilities. The primary clearance pathway for DMB-containing drugs is O-
demethylation mediated by Cytochrome P450 enzymes (predominantly CYP2D6 and
CYP1A2).

Metabolic Pathway Visualization
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Caption: CYP450-mediated O-demethylation pathway of dimethoxybenzene derivatives.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (
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) of a DMB derivative.

Materials:

Pooled Human Liver Microsomes (HLM, 20 mg/mL protein)

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL
G6P-dehydrogenase, 3.3 mM

)

Phosphate Buffer (100 mM, pH 7.4)[3]

Test Compound (1 uM final concentration)

Methodology:

Pre-Incubation: Prepare a master mix of buffer and HLM (0.5 mg/mL final protein conc). Add
test compound (1 pM). Pre-incubate at 37°C for 5 minutes.

e Initiation: Add the pre-warmed NADPH regenerating system to initiate the reaction.
o Sampling: At designated time points (0, 5, 15, 30, 45, 60 min), remove aliquots (50 pL).

e Quenching: Immediately dispense aliquots into 150 L of ice-cold Acetonitrile (ACN)
containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

e Analysis: Centrifuge samples (4000 rpm, 20 min, 4°C). Analyze the supernatant via LC-
MS/MS.

e Calculation: Plot In(% remaining) vs. time. The slope
is the elimination rate constant.

Part 4: Electrochemical Properties (Redox Shuttles)

1,4-Dimethoxybenzene is extensively researched as a redox shuttle additive for lithium-ion
batteries. It provides overcharge protection by reversibly oxidizing at a specific potential
(approx. 3.9-4.0 V vs
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) to carry excess current between the cathode and anode, preventing electrolyte
decomposition.

Redox Shuttle Mechanism
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Caption: Redox shuttle mechanism of 1,4-DMB in Li-ion batteries for overcharge protection.
Protocol 3: Non-Aqueous Cyclic Voltammetry (CV)
Objective: Characterize the reversible oxidation potential (

) of 1,4-DMB.

Setup:

Potentiostat: (e.g., BioLogic or Metrohm Autolab)

Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 pm alumina.

Counter Electrode: Platinum wire.[4][5]

Reference Electrode:

(0.01 M

in ACN) or Ag wire pseudo-reference (calibrated with Ferrocene).

Reagents:

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b2835748/docs?utm_src=pdf-body-img#advanced-characterization-and-utility-of-dimethoxybenzene-derivatives-a-technical-guide
https://www2.chemistry.msu.edu/courses/cem419/cem372cyclicvoltammetry.pdf
http://www.sfu.ca/~brodovit/files/chem367/manual/07_CV_367_131.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2835748?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Solvent: Anhydrous Acetonitrile (ACN) or Propylene Carbonate (PC).
o Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).
e Analyte: 1,4-Dimethoxybenzene (10 mM).
Methodology:

o Cleaning: Polish the glassy carbon electrode until a mirror finish is achieved. Sonicate in
distilled water and then ethanol.

e Solution Prep: Dissolve

in ACN. Add 1,4-DMB to reach 10 mM concentration. Purge the solution with Argon for 10
minutes to remove dissolved oxygen.

e Measurement:
o Setscanrange: 3.0 Vto4.5Vvs

(approx. 0.0 Vto 1.5 V vs Ag wire, depending on calibration).

o Scan Rate: Run scans at 10, 50, 100, and 500 mV/s.
e Analysis:
o ldentify the anodic peak (

) and cathodic peak (

).

o Calculate

o Verify reversibility: The ratio
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should be close to 1.0, and peak separation

should be approx 59 mV/n (theoretically) or <100 mV (experimentally) for a reversible one-
electron process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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